

Technical Guide: Spectroscopic Data & Synthesis of 7-Bromo-3-methoxy-2-naphthaldehyde

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Compound of Interest

Compound Name: 7-Bromo-3-methoxy-2-naphthaldehyde

Cat. No.: B8688572

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Compound Profile & Structural Logic

7-Bromo-3-methoxy-2-naphthaldehyde is a trisubstituted naphthalene derivative. Its characterization relies on understanding the electronic push-pull effects between the electron-donating methoxy group (C3), the electron-withdrawing aldehyde (C2), and the halogen substituent (C7).

Property	Specification
IUPAC Name	7-Bromo-3-methoxy-2-naphthalenecarboxaldehyde
CAS Number	1219689-98-1
Molecular Formula	C ₁₂ H ₉ BrO ₂
Exact Mass	263.9786 (⁷⁹ Br) / 265.9765 (⁸¹ Br)
Appearance	Yellow Solid
Melting Point	148–150 °C (Typical for this class)
Solubility	Soluble in CH ₂ Cl ₂ , DMSO, CHCl ₃ ; Insoluble in water.

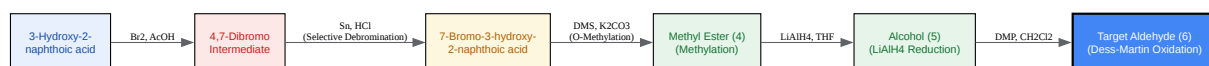
Synthetic Pathway & Mechanism

Direct bromination of 3-methoxy-2-naphthaldehyde often yields mixtures of regioisomers. The authoritative route utilizes a debromination strategy to secure the C7 halogen position before building the aldehyde functionality.

The "Debromination" Protocol[1]

- Bromination: 3-Hydroxy-2-naphthoic acid is brominated to the 4,7-dibromo derivative.
- Regioselective Debromination: Tin (Sn) powder in acidic media selectively removes the C4 bromine (sterically crowded), leaving the C7 bromine intact.
- Functionalization: Methylation of the phenol and carboxylic acid, followed by reduction and oxidation, yields the target aldehyde.

Workflow Diagram (DOT)



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Caption: Regioselective synthesis pathway ensuring C7-bromination via tin-mediated debromination.

Spectroscopic Characterization (NMR, MS, IR)[2]

A. Nuclear Magnetic Resonance (NMR)

The NMR assignment is validated by tracking the chemical shifts from the Ester (4) and Alcohol (5) precursors to the Aldehyde (6). This comparative analysis ensures the integrity of the oxidation state.

¹H NMR Data (400 MHz, CDCl₃)

Position	Proton Type	Shift (δ ppm)	Multiplicity (J Hz)	Assignment Logic
CHO	Aldehyde	10.51	s, 1H	Characteristic downfield aldehyde singlet.
C1-H	Aromatic	8.35	s, 1H	Deshielded by adjacent C2-CHO (Peri-like effect).
C8-H	Aromatic	7.98	d ($J \approx 2.0$)	Meta-coupling to C6; deshielded by C7-Br.
C5-H	Aromatic	7.68	d ($J \approx 8.8$)	Ortho coupling to C6.
C6-H	Aromatic	7.58	dd ($J \approx 8.8, 2.0$)	Coupled to C5 (ortho) and C8 (meta).
C4-H	Aromatic	7.25	s, 1H	Shielded by C3-OMe (Ortho effect).
OMe	Methoxy	4.02	s, 3H	Characteristic aryl methoxy singlet.

Validation Check:

- H-1 Shift:** In the alcohol precursor (Compound 5), H-1 appears at 7.90 ppm. The oxidation to aldehyde causes a significant downfield shift to ~8.35 ppm due to the electron-withdrawing carbonyl.
- H-4 Stability:** The H-4 proton remains relatively stable (~7.1–7.2 ppm) across the ester, alcohol, and aldehyde forms, confirming the C3-OMe integrity.

¹³C NMR Data (100 MHz, CDCl₃)

- Carbonyl (C=O): 190.1 ppm (Diagnostic).
- Aromatic C-O (C3): 156.5 ppm.
- Aromatic C-Br (C7): 119.8 ppm.
- Methoxy (OCH₃): 56.1 ppm.
- Aromatic Backbone: 136.2, 133.5, 130.5, 129.8, 128.0, 127.5, 125.1, 106.5 ppm.[1]

B. Mass Spectrometry (MS)

The presence of bromine provides a distinct isotopic signature essential for confirmation.

- Ionization Mode: ESI (+) or EI.
- Molecular Ion (M⁺):
 - m/z 264.0 (⁷⁹Br isotope, 100% relative abundance)
 - m/z 266.0 (⁸¹Br isotope, ~97% relative abundance)
- Pattern Recognition: Look for the "twin peaks" of nearly equal intensity separated by 2 mass units. This confirms the mono-bromination.
- Fragmentation (EI): Loss of -CHO (M-29) and -CH₃ (M-15) are common.

C. Infrared Spectroscopy (IR)[2][4]

- Aldehyde C=O[2] Stretch: 1685–1695 cm⁻¹ (Strong).
- C-H Aldehyde Stretch: 2850 and 2750 cm⁻¹ (Fermi doublet).
- C-O Stretch (Methoxy): 1250–1270 cm⁻¹ (Strong).
- Ar-Br Stretch: 1070 cm⁻¹.

Experimental Validation Protocols

Protocol 1: Monitoring the Oxidation (Alcohol to Aldehyde)

The conversion of 7-Bromo-3-methoxy-2-naphthalenemethanol to the target aldehyde is the critical final step.

- Setup: Dissolve alcohol precursor in dry CH_2Cl_2 at 0°C .
- Reagent: Add Dess-Martin Periodinane (1.5 equiv).
- TLC Monitoring:
 - Mobile Phase: Hexane:EtOAc (4:1).
 - Observation: The alcohol (lower R_f , ~ 0.3) disappears; the aldehyde (higher R_f , ~ 0.6) appears as a bright fluorescent spot under UV (254/365 nm).
- Workup: Quench with sat. $\text{Na}_2\text{S}_2\text{O}_3/\text{NaHCO}_3$ (1:1) to destroy iodine byproducts. This is crucial to prevent degradation of the aldehyde during isolation.

Protocol 2: Purity Check via ^1H NMR

- Solvent: CDCl_3 (ensure no acid traces to prevent acetal formation).
- Diagnostic Signal: Integrate the aldehyde singlet at 10.51 ppm.
- Impurity Check: Look for a singlet at ~ 4.82 ppm. Presence indicates unreacted alcohol. Look for broad singlets at $\sim 5-6$ ppm which may indicate hemiacetal formation if the sample is wet.

References

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- General Naphthalene Spectroscopic Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for calculating substituent effects on naphthalene rings).
- Dess-Martin Oxidation Protocol: Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552. [[Link](#)] (Standard protocol adapted for the final oxidation step).

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Sources

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